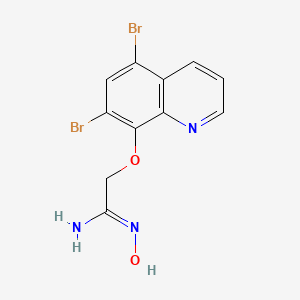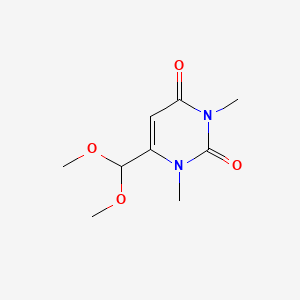![molecular formula C9H9N3O B12901562 Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) CAS No. 52996-62-0](/img/structure/B12901562.png)
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a ketone group at the 6-position and two methyl groups at the 2 and 3 positions. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with diketones under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .
科学的研究の応用
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) has a wide range of applications in scientific research:
作用機序
The mechanism of action of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can modulate cellular processes such as apoptosis and cell proliferation .
類似化合物との比較
Pyrido[2,3-b]pyrazine: A closely related compound with a similar core structure but lacking the ketone and methyl groups.
Pyrazino[2,3-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Quinoxaline: A compound with a similar fused ring structure but with different functional groups.
Uniqueness: Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
特性
CAS番号 |
52996-62-0 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
2,3-dimethyl-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-5-6(2)11-9-7(10-5)3-4-8(13)12-9/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
BSAGDHSELBUUGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C=CC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)

![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)



